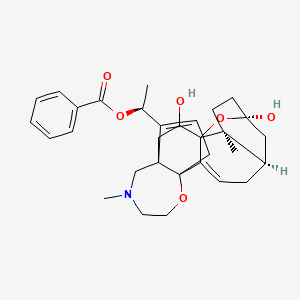

Batrachotoxinin A 20-alpha-benzoate

Description

Methodologies for Isolation and Purification from Biological Samples

The initial isolation and purification of batrachotoxins from their natural sources was a challenging endeavor due to the minute quantities present in the frog skins. pitt.edu For instance, the early isolation process from approximately 5,000 skins of Phyllobates aurotaenia yielded only about 11 mg of batrachotoxin (B49). clockss.orgpitt.edu

The general procedure for isolating these alkaloids from frog skins involved several key steps:

Extraction: The skins were first extracted with methanol. wou.edu

Solvent Partitioning: The methanolic extracts were concentrated under low pressure and then partitioned between chloroform and water. The basic alkaloid components, being more soluble in the organic phase, were found in the chloroform layer. wou.edu

Acid-Base Extraction: To further separate the basic components, the chloroform layer was extracted with dilute hydrochloric acid (0.1 N HCl). The acidic aqueous layer, now containing the protonated alkaloids, was then basified with ammonium hydroxide (1N NH₄OH) and re-extracted with chloroform. wou.edu

Chromatography: The final purification of the batrachotoxins was achieved using preparative thin-layer chromatography (TLC) or column chromatography on silica (B1680970) gel. wou.educlockss.org However, it was noted that purification by TLC could lead to significant losses in activity due to oxidation. clockss.org

Later, with the discovery of Phyllobates terribilis, which contains a much higher concentration of batrachotoxins (up to 1000 µg per frog), the supply for research became more accessible. wou.edu

Original Structural Elucidation Studies of Batrachotoxinin A and its Benzoate (B1203000) Ester

The structural elucidation of the batrachotoxins was a significant achievement in natural product chemistry. The complex steroidal structure of these alkaloids required a combination of chemical degradation and advanced spectroscopic techniques.

Batrachotoxin itself was found to be an ester of Batrachotoxinin A. wikipedia.org Early studies showed that batrachotoxin could be hydrolyzed with sodium hydroxide to yield Batrachotoxinin A, which had identical thin-layer chromatography and color reactions. wikipedia.org The structure of Batrachotoxinin A, a novel steroidal alkaloid with a pregnane skeleton, was determined in 1968. acs.orgnih.gov

The definitive structure of the batrachotoxin family was established through a combination of mass spectrometry and NMR analysis of the native compounds. pitt.edu A crucial step in confirming the absolute stereochemistry was the use of X-ray crystallography. To achieve this, researchers synthesized a more suitable derivative for X-ray analysis, the 20-p-bromobenzoate ester of Batrachotoxinin A. clockss.orgpitt.edu This crystalline derivative allowed for a detailed three-dimensional structural determination, which in turn helped to establish the complete structure of batrachotoxin itself in 1969. clockss.orgwikipedia.org

| Compound | Key Structural Features | Method of Elucidation |

| Batrachotoxinin A | Steroidal alkaloid with a pregnane skeleton | Mass Spectrometry, NMR, Chemical Degradation |

| Batrachotoxin | Ester of Batrachotoxinin A with 2,4-dimethylpyrrole-3-carboxylic acid | Hydrolysis to Batrachotoxinin A, Spectroscopic Analysis |

| Batrachotoxinin A 20-p-bromobenzoate | Crystalline derivative of Batrachotoxinin A | X-ray Crystallography |

Semisynthesis of Batrachotoxinin A 20-alpha-benzoate from Batrachotoxinin A

This compound (BTX-B) is a synthetic analog of the naturally occurring batrachotoxin. It was prepared through the selective esterification of Batrachotoxinin A with benzoic acid. nih.gov This semisynthesis allows for the creation of a valuable research tool, as Batrachotoxinin A itself is significantly less potent than its esters. pku.edu.cn

The process involves the chemical reaction between the hydroxyl group at the C20 alpha position of the Batrachotoxinin A molecule and benzoic acid to form an ester linkage. This targeted synthesis has been instrumental in producing radiolabeled versions of the molecule, such as [³H]BTX-B, which are used as ligands in studies of voltage-sensitive sodium channels. nih.govepa.gov The ability to synthesize analogs like this compound from the naturally isolated Batrachotoxinin A has been crucial for detailed pharmacological investigations into the mechanism of action of batrachotoxins. pku.edu.cnstanford.edu

Structure

2D Structure

Properties

CAS No. |

78870-19-6 |

|---|---|

Molecular Formula |

C31H39NO6 |

Molecular Weight |

521.6 g/mol |

IUPAC Name |

[(1S)-1-[(5R,6S,9S,12R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] benzoate |

InChI |

InChI=1S/C31H39NO6/c1-20(37-26(34)21-7-5-4-6-8-21)23-11-12-30-24-10-9-22-17-29(35)14-13-27(22,2)31(24,38-29)25(33)18-28(23,30)19-32(3)15-16-36-30/h4-8,10-11,20,22,25,33,35H,9,12-19H2,1-3H3/t20-,22+,25+,27-,28?,29-,30?,31?/m0/s1 |

InChI Key |

BQDUFJGPBNLKPK-VJUNSIHQSA-N |

SMILES |

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7 |

Isomeric SMILES |

C[C@@H](C1=CCC23C1(C[C@H](C45C2=CC[C@H]6[C@@]4(CC[C@@](C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC(=O)C7=CC=CC=C7 |

Synonyms |

atrachotoxinin A 20-alpha-benzoate batrachotoxinin benzoate BTA-20-AB BTX-B BTXB cpd |

Origin of Product |

United States |

Biosynthetic Pathways and Ecological Origin of Batrachotoxinin a 20 Alpha Benzoate

Translocation and Accumulation Mechanisms in Organisms

After ingesting toxin-laden insects, organisms like poison frogs and birds must absorb, transport, and store the batrachotoxins. nih.gov This process of sequestration involves moving the alkaloids from the digestive tract to specialized glands in the skin or, in the case of birds, to the skin and feathers. pnas.orgnih.gov

The distribution of these toxins is not uniform. In birds like Pitohui and Ifrita, the highest concentrations of batrachotoxins are often found in the contour feathers of the belly, breast, and legs. pnas.org This sequestration in the skin and feathers serves as a chemical defense. researchgate.net

The mechanism for safely transporting these toxins through the body without causing harm is a key area of research. One leading hypothesis is the existence of high-affinity binding proteins that can sequester the toxins, preventing them from interacting with NaV channels during transport and concentrating them in storage tissues. nih.gov Such a protein would provide a unified physiological mechanism for both accumulation and resistance, facilitating the evolution of this defensive trait. nih.gov Captive-raised poison frogs, which lack toxins in their diet, are still resistant to BTX, lending support to the idea of an innate physiological mechanism beyond simple target-site modification. researchgate.net

Ecological and Evolutionary Implications of Batrachotoxin (B49) Production

The presence of batrachotoxins in certain species has profound ecological and evolutionary consequences. The primary ecological function of these alkaloids is as a potent defense against predators. pnas.org The toxicity is so effective that indigenous peoples in New Guinea are known to avoid the toxic birds, and native Colombians have historically used the frog secretions to poison blowgun darts. pnas.orgpnas.org

The discovery of nearly identical steroidal alkaloids in three distinct and geographically separated lineages—poison dart frogs in South America, birds in New Guinea, and Melyrid beetles—is a remarkable example of convergent evolution. wikipedia.orgpnas.orgresearchgate.net This convergence is not in the synthesis of the toxin, but in the ability of frogs and birds to consume toxic insects and sequester the alkaloids for their own defense. pnas.orgresearchgate.net This evolutionary pathway necessitates the development of resistance prior to, or in tandem with, the ability to accumulate the toxins. nih.gov The dietary origin explains the wide variation in toxin levels observed in wild populations, which likely corresponds to the local availability of the specific toxin-bearing arthropods. pnas.org

Table 2: Organisms Sequestering Batrachotoxins This table is interactive. You can sort and filter the data.

| Organism Group | Genus | Geographic Location | Proposed Dietary Source |

|---|---|---|---|

| Poison Dart Frogs | Phyllobates wikipedia.org | Neotropics (Western Colombia, Central America) wikipedia.orgpnas.org | Relatives of Choresine beetles pnas.org |

| Passerine Birds | Pitohui pnas.org | New Guinea pnas.org | Choresine beetles pnas.org |

Total Chemical Synthesis and Analog Design of Batrachotoxinin a 20 Alpha Benzoate

Strategic Approaches to the Total Synthesis of Batrachotoxinin A

The total synthesis of batrachotoxinin A has been a long-standing goal in organic chemistry, inspiring the development of innovative and elegant synthetic strategies.

Convergent and Linear Synthesis Methodologies

Another convergent approach involved uniting A/B- and D-ring steroid building blocks through a C8-C14 bond connection, a strategy that provided rapid access to the steroidal core of the toxin. stanford.edu In 2023, two convergent synthetic routes to batrachotoxin (B49) were disclosed using AB- and D-ring fragments, employing different coupling strategies. researchgate.net

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential construction of the molecule from a single starting material. | Conceptually simple to plan. | Overall yield decreases significantly with each step. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their coupling. | Higher overall yields, modularity allows for analog synthesis. | Requires careful planning of fragment synthesis and coupling reactions. |

Key Synthetic Intermediates and Reaction Cascades

The successful synthesis of batrachotoxinin A hinges on the strategic formation of key intermediates and the orchestration of complex reaction cascades. A significant breakthrough was the use of a photoredox coupling reaction to link two bicyclic systems, followed by a local-desymmetrization operation to create the steroid skeleton. chemistryviews.orgnih.govacs.org This approach allowed for the efficient assembly of the highly oxidized steroid framework. pku.edu.cn

The Wieland-Miescher ketone, a well-known chiral starting material, has served as a cornerstone in several synthetic routes, providing the foundation for the A/B ring system. organic-chemistry.orgresearchgate.net From this starting point, a series of transformations, including hydrogenations and selective ketalizations, lead to advanced intermediates. organic-chemistry.org

Radical cyclization cascades have also been employed to great effect. One notable example is a tin-hydride-mediated radical cyclization that assembles the central C-ring while simultaneously installing a key quaternary center and other crucial functionalities. stanford.edu Dieckmann condensation is another powerful C-C bond-forming reaction that has been utilized to construct the C-ring within the steroidal framework. organic-chemistry.orgresearchgate.net

The construction of the seven-membered oxazepane ring, a hallmark of the batrachotoxin family, has been achieved through various strategies, including a novel Michael reaction. researchgate.net

Stereochemical Control and Stereoselective Transformations

The dense arrangement of stereocenters in batrachotoxinin A necessitates precise control over stereochemistry throughout the synthesis. Enantioselective and diastereoselective reactions are therefore critical.

An enantioselective total synthesis of (−)-batrachotoxinin A was achieved, highlighting the importance of controlling the absolute stereochemistry from the outset. pku.edu.cn The synthesis of an enantiopure AB-ring fragment often begins with a prochiral cyclopentanedione, where an enantio- and diastereoselective hydrogenation reaction is used to set the key stereocenters. organic-chemistry.org

Hydroxyl-directed epoxidation is another key stereoselective transformation, where an existing hydroxyl group directs the epoxidation of a nearby double bond to a specific face of the molecule. organic-chemistry.org Intramolecular hydride delivery has been used to achieve the desired equatorial alcohol stereochemistry at a key position, a transformation that proved challenging with standard reducing agents. organic-chemistry.org The stereoselective reduction of an oxidized precursor to batrachotoxinin A was a crucial step in one synthetic route. stanford.edu

Synthesis of Batrachotoxinin A 20-alpha-benzoate Derivatives and Analogues

The synthesis of derivatives and analogs of batrachotoxinin A is crucial for studying its mechanism of action and for developing new molecular probes.

Strategies for C20-Ester Modifications

This compound is a key analog that has been synthesized by the selective esterification of the C20-hydroxyl group of naturally occurring batrachotoxinin-A with benzoic acid. nih.govnih.gov This modification is significant because it allows for the introduction of various functionalities at this position. For example, the synthesis of a radioactive version, [3H]BTX-B, has been instrumental in studying its binding to voltage-sensitive sodium channels. nih.govnih.gov The synthesis of Batrachotoxinin-A 20-α-N-methylanthranilate, a fluorescent analog, further demonstrates the utility of C20 esterification for creating valuable research tools. acs.org The optimization of this final esterification step has been a focus of research to enable the preparation of sufficient quantities of these important analogs. stanford.edu

Design and Synthesis of Simplified Skeletal Analogues

The complexity of the batrachotoxin skeleton has prompted the design and synthesis of simplified analogs. These simplified structures can be more readily synthesized and can help to identify the key structural features required for biological activity.

One approach to simplified analogs involves retaining the core pentacyclic structure but with modifications to the ring systems. For example, pentacyclic analogs have been accessed through an intermediate furan (B31954) by exploiting Diels-Alder cycloaddition reactions with ring-strained dienophiles. rsc.org This modular strategy allows for the creation of a variety of analogs with different substituents on the aromatic ring. rsc.org

Other creative synthetic efforts have been directed toward the steroid skeleton, aiming to develop more streamlined routes to both the natural product and its analogs. pku.edu.cn The development of modular syntheses, where different fragments can be combined, is particularly valuable for creating libraries of analogs for structure-activity relationship studies. rsc.org The synthesis of C/D/E-ring analogs has provided valuable insights into the pharmacophore of batrachotoxin. stanford.edu

Preparation of Labeled this compound for Research (e.g., [3H]-labeled)

The study of voltage-sensitive sodium channels has been significantly advanced by the development of specific, high-affinity radioligands. Among these, tritiated ([³H]-labeled) this compound ([³H]BTX-B) has emerged as a crucial tool for probing the structure and function of these ion channels. The preparation of this radiolabeled analog involves the strategic modification of a naturally occurring precursor.

The synthesis of this compound (BTX-B) is achieved through the selective esterification of naturally occurring Batrachotoxinin-A with benzoic acid. nih.govnih.gov To create the radiolabeled version for research applications, a tritiated form of benzoic acid is used in this esterification process. This results in [³H]this compound, a molecule that retains the full biological activity of its non-radioactive counterpart while allowing for sensitive detection and quantification in binding assays. nih.govnih.govresearchgate.net

The resulting [³H]BTX-B serves as a potent radioactive ligand that specifically targets neurotoxin receptor site 2 on the voltage-sensitive sodium channel. nih.govnih.gov Its high affinity and specific binding characteristics make it an invaluable probe for a variety of research applications. iaea.orgnih.gov

Detailed Research Findings

The use of [³H]BTX-B has yielded significant insights into the pharmacology of the sodium channel. Binding assays using this radioligand have become a standard method for investigating the interactions of various compounds with the channel.

Binding Characteristics: Studies using homogenates from mouse cerebral cortex have characterized the specific and saturable binding of [³H]BTX-B. nih.govnih.gov The interaction is described by an equilibrium dissociation constant (K_d) and a maximum number of binding sites (B_max), which quantify the affinity of the ligand for the receptor and the density of these receptors in the tissue, respectively. nih.govnih.gov In house fly head membranes, scorpion venom was found to stimulate [³H]BTX-B binding by increasing the affinity of the binding site. nih.gov

Allosteric Interactions: Research has demonstrated allosteric interactions between different sites on the sodium channel. For instance, scorpion venom enhances the binding of [³H]BTX-B to its receptor site, indicating that the binding of one toxin can influence the binding of another at a distinct site. nih.govnih.gov

Screening Tool for Local Anesthetics: A key application of [³H]BTX-B is in a rapid and quantitative assay for the local anesthetic activity of various drugs. iaea.orgacs.org Local anesthetics and a wide range of other pharmacologically active agents competitively antagonize the binding of [³H]BTX-B. iaea.orgepa.gov This provides a reliable method for screening compounds and determining their potency at the sodium channel, which is a primary target for local anesthetic action. iaea.orgnih.gov

Characterization of the Binding Site: The binding of [³H]BTX-B is inhibited by batrachotoxin, other batrachotoxin analogs, veratridine (B1662332), and grayanotoxin. nih.govnih.gov However, it is not affected by other toxins like tetrodotoxin (B1210768) and cevine, which act at different sites on the sodium channel. nih.govnih.gov This selectivity has been instrumental in distinguishing between the various neurotoxin binding domains on the channel protein.

The data gathered from these research applications are fundamental to understanding the molecular pharmacology of the voltage-gated sodium channel and for the development of new therapeutic agents that target this critical ion channel.

Interactive Data Tables

Table 1: Binding Properties of [³H]this compound

| Preparation | K_d (Dissociation Constant) | B_max (Maximum Binding Sites) | Enhancing Agents | Source |

| Mouse Cerebral Cortex Homogenates | 0.7 µM | 90 pmol/gram tissue (wet weight) | Not specified | nih.govnih.gov |

| House Fly Head Membranes | 140 nM | 1.3 pmol/mg protein | None | nih.gov |

| House Fly Head Membranes | ~70 nM (two-fold increase in affinity) | Not specified | Scorpion Venom | nih.gov |

| Rat Brain Crude Synaptosomal Preparations | Not specified | Not specified | Scorpion Venom | nih.gov |

Table 2: Chemical Compounds Mentioned

Molecular Mechanisms of Action of Batrachotoxinin a 20 Alpha Benzoate on Voltage Gated Sodium Channels Vgscs

Allosteric Modulation of VGSC Function by Batrachotoxinin A 20-alpha-benzoate

This compound acts as an allosteric modulator of VGSCs, meaning it binds to a site on the channel protein that is distinct from the ion-conducting pore itself. nih.govepa.gov This binding event triggers a series of conformational changes that ultimately lead to a hyperactivated state of the channel. This is in contrast to competitive inhibitors that might block the pore directly. The allosteric nature of BTX-B's interaction is underscored by the observation that its binding is enhanced by other neurotoxins that bind to different sites on the VGSC, such as scorpion toxins. nih.govepa.gov This positive allosteric interaction suggests that the binding of one toxin can induce a conformational state in the channel that increases the affinity for the other.

Voltage-gated sodium channels possess several distinct neurotoxin binding sites. This compound, along with other lipid-soluble toxins like batrachotoxin (B49), veratridine (B1662332), and aconitine, binds to what is known as neurotoxin receptor site 2. researchgate.net This site is located within the inner pore of the channel. escholarship.org Cryo-electron microscopy studies have revealed that BTX-B interacts with dual receptor sites at the interface of domains I and IV, as well as domains III and IV, within the central cavity of the channel. osti.gov The binding of BTX-B to this site is specific and saturable. nih.govnih.gov It has been demonstrated that local anesthetics can competitively inhibit the binding of radiolabeled BTX-B, suggesting an overlapping or allosterically coupled binding domain. nih.goviaea.org

The binding of this compound to neurotoxin receptor site 2 induces significant conformational changes in the voltage-gated sodium channel. Upon binding, the S4 segments in all voltage-sensing domains (VSDs) are translocated outward, which is characteristic of an activated VSD conformation. osti.gov This structural rearrangement effectively traps the channel in an open or activated state. The toxin essentially wedges itself within the inner pore, preventing the normal conformational shifts that lead to channel inactivation.

A hallmark of this compound's action is its dramatic effect on the activation and inactivation kinetics of VGSCs. osti.gov BTX-B causes a significant hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials than it normally would. chemrxiv.org Perhaps the most pronounced effect is the near-complete inhibition of fast inactivation. osti.gov Under normal physiological conditions, VGSCs rapidly inactivate within milliseconds of opening, a crucial mechanism for terminating the action potential. BTX-B binding prevents this fast inactivation, leading to a prolonged influx of sodium ions. osti.gov Some studies also indicate that BTX and its derivatives can block slow inactivation as well. escholarship.org

Biophysical Characterization of this compound-Channel Interactions

The intricate interactions between this compound and voltage-gated sodium channels have been elucidated through various biophysical techniques, with electrophysiology playing a central role.

Whole-cell patch-clamp electrophysiology has been an indispensable tool for characterizing the functional consequences of BTX-B binding to VGSCs. escholarship.orgosti.gov This technique allows researchers to record the ionic currents flowing through the channels of a single cell in real-time. By applying controlled voltage steps and observing the resulting currents in the presence and absence of BTX-B, scientists can precisely measure changes in channel activation, inactivation, and conductance. For instance, patch-clamp recordings have quantitatively demonstrated the hyperpolarizing shift in the activation curve and the dramatic slowing or removal of fast inactivation caused by BTX-B. osti.gov These experiments provide the functional data that complements the structural insights gained from techniques like cryo-electron microscopy.

Radioligand Binding Assays for Affinity and Site Density Determination

Radioligand binding assays using tritiated this compound ([3H]-BTX-B) have been instrumental in characterizing its interaction with VGSCs. These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which reflects the density of the receptor in a given tissue.

Studies have shown that [3H]-BTX-B binds to a specific, saturable site on VGSCs. In mouse cerebral cortex homogenates, an early study determined an equilibrium dissociation constant (Kd) of 0.7 µM and a maximum number of binding sites (Bmax) of 90 pmol per gram of tissue (wet weight). nih.gov In house fly head membranes, equilibrium dissociation studies in the presence of scorpion venom revealed a Kd for [3H]-BTX-B of 80 nM and a Bmax of 1.5 pmol/mg protein. nih.gov Without the venom, the Kd was 140 nM and the Bmax was 1.3 pmol/mg protein, indicating that the venom increases the binding affinity. nih.gov

Further research on rat brain synaptosomes, in the presence of scorpion toxin, showed a single class of binding sites with a Kd of 82 nM and a Bmax of 2.1 pmol/mg of protein. epa.gov In trout brain synaptoneurosomes, in the presence of scorpion venom at 27°C, the Kd for [3H]-BTX-B was found to be 710 nM with a Bmax of 11.3 pmol/mg protein. nih.gov

It is important to note that co-expression of the β1 subunit of the sodium channel with the α subunit has been shown to increase the total number of BTX binding sites without altering the binding affinity. nih.gov The binding of [3H]-BTX-B is also observed in the presence of high concentrations of sodium or potassium ions, but is inhibited by the choline (B1196258) ion. nih.gov

Interactive Table: Affinity (Kd) and Site Density (Bmax) of [3H]-BTX-B Binding in Different Tissues

| Tissue | Kd (nM) | Bmax (pmol/mg protein) | Conditions |

| Mouse Cerebral Cortex | 700 | 90 (pmol/g wet weight) | - |

| House Fly Head Membranes | 80 | 1.5 | With Scorpion Venom |

| House Fly Head Membranes | 140 | 1.3 | Without Scorpion Venom |

| Rat Brain Synaptosomes | 82 | 2.1 | With Scorpion Toxin |

| Trout Brain Synaptoneurosomes | 710 | 11.3 | With Scorpion Venom (27°C) |

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational modeling and molecular dynamics simulations have provided valuable insights into the interaction between this compound and the VGSC. These studies suggest that the binding site for batrachotoxin (BTX) and its analogs is located within the inner pore of the channel.

Research indicates that the BTX receptor site shares overlapping but non-identical molecular determinants with the local anesthetic receptor site in transmembrane segment IVS6. researchgate.net Specifically, amino acid residues I1760, F1764, and Y1771 in this segment are implicated in the interaction. nih.govresearchgate.net An alanine (B10760859) substitution for F1764 (mutant F1764A) was found to reduce the binding affinity of tritiated BTX-A-20-α-benzoate, causing a 60-fold increase in the Kd value. nih.govresearchgate.net In contrast, a similar substitution at Y1771 had no effect on the binding affinity. nih.gov These findings highlight the critical role of specific amino acid residues in the binding of this compound.

Interactions with Other Modulators and Toxins at VGSCs

The binding of this compound to VGSCs is allosterically modulated by a variety of other compounds, including polypeptide toxins, other alkaloid neurotoxins, and clinically relevant drugs.

Synergistic and Antagonistic Effects with Polypeptide Toxins

The interaction between this compound and polypeptide toxins, such as those from scorpions and sea anemones, is complex and demonstrates both synergistic and, in some contexts, apparently limited interactions.

A significant synergistic effect is observed with certain scorpion venoms. For instance, venom from Leiurus quinquestriatus has been shown to stimulate the specific binding of [3H]-BTX-B. nih.gov This venom can increase specific binding by as much as 10- to 20-fold. epa.gov This enhancement is due to an increase in the affinity of the binding site for [3H]-BTX-B. nih.govepa.gov Sea anemone toxin II has a similar enhancing effect, though at a much higher concentration (200-fold higher) than scorpion toxin. epa.gov

However, under certain assay conditions, crude Leiurus quinquestriatus scorpion venom and purified sea anemone toxin have been reported to have no effect on the specific binding of [3H]-BTX-B. nih.govnih.gov This suggests that the nature of the interaction can be dependent on the specific experimental setup and conditions.

Allosteric Modulation by Research Compounds

The binding of this compound is allosterically modulated by various research compounds, including anticonvulsants and local anesthetics. This modulation is typically inhibitory.

Local anesthetics have been shown to inhibit the binding of [3H]-BTX-B in a dose-dependent manner. nih.gov Scatchard analysis reveals that local anesthetics like bupivacaine (B1668057) and tetracaine (B1683103) reduce the affinity of the receptor for [3H]-BTX-B without changing the maximum number of binding sites (Bmax). nih.gov This suggests an indirect allosteric mechanism. nih.gov The anticonvulsant diphenylhydantoin has also been shown to inhibit the specific binding of [3H]-BTX-B. nih.gov An excellent correlation exists between the local anesthetic activity of various drugs and their ability to antagonize [3H]-BTX-B binding, making this a useful screening assay. osti.gov

pH Dependence of this compound Binding and Channel Modulation

The binding of this compound to VGSCs is significantly influenced by pH.

Studies have shown that the specific binding of labeled this compound is negligible at a pH below 6.0. nih.gov The binding reaches its maximum at a pH of 8.5 and then decreases as the pH rises to 9.0. nih.gov In contrast, a major component of non-specific binding increases linearly in the pH range of 7.0 to 9.0. nih.gov

The pKa of batrachotoxinin-A, a closely related analog, has been determined to be greater than or equal to 8.2. nih.gov Analysis of the pH-dependent binding data suggests that the titration of one or more residues on the sodium channel protein, associated with the BTX-B recognition site, is at least partially responsible for this effect. nih.gov The potential involvement of a histidine residue has been proposed. nih.gov

Analytical Methodologies for Research on Batrachotoxinin a 20 Alpha Benzoate

Chromatographic Techniques for Isolation, Purification, and Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental to the separation and analysis of Batrachotoxinin A 20-alpha-benzoate and related alkaloids from complex biological extracts.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, are primary tools for this purpose. nih.govpnas.org An UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous quantification of batrachotoxin (B49) and epibatidine (B1211577) in plasma. nih.gov This technique utilizes a reversed-phase C18 column and a formic acid/acetonitrile gradient elution to achieve separation within two minutes. nih.gov HPLC coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) has also been instrumental in detecting and measuring the relative amounts of various batrachotoxin congeners found in the skin and feathers of certain bird species. pnas.org These methods are particularly suited for high-molecular-weight, lipophilic alkaloids like batrachotoxins. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, widely used for the characterization of various lipophilic alkaloids found in poison frogs. nih.govresearchgate.net For many alkaloids, GC-MS analysis involves comparing retention times and mass spectral data against established libraries. researchgate.net However, due to their high molecular weight (~>450 amu), batrachotoxins themselves are often better analyzed by LC-MS or direct injection mass spectrometry. nih.gov Early purification efforts for batrachotoxins noted that thin-layer chromatography could lead to significant losses due to oxidation, whereas column chromatography on silica (B1680970) was more satisfactory. clockss.org

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, X-ray Diffraction)

The definitive structural elucidation of batrachotoxin alkaloids, including the relationship between batrachotoxin and Batrachotoxinin A, was a landmark achievement that relied heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were used in combination to compare the spectra of batrachotoxin and its derivatives. wikipedia.org These comparisons revealed that they shared the same fundamental steroidal structure. wikipedia.org The key difference was identified as an additional pyrrole (B145914) moiety on batrachotoxin, which was absent in Batrachotoxinin A. wikipedia.org This was confirmed when partial hydrolysis of batrachotoxin yielded a product with thin-layer chromatography and color reactions identical to Batrachotoxinin A. wikipedia.org

X-ray Diffraction provided the ultimate confirmation of the complex steroidal structure. To obtain suitable crystals for analysis, researchers synthesized the O-p-bromobenzoate ester of Batrachotoxinin A. The subsequent X-ray diffraction analysis of these crystals definitively established the molecule's three-dimensional structure. clockss.org

Quantitative Analysis in Research Samples (e.g., using [3H]-labeled compound)

The tritiated ([3H]-labeled) form of this compound ([3H]BTX-B) has become an invaluable tool for the quantitative study of voltage-sensitive sodium channels. nih.govosti.govosti.gov This radioligand binds with high affinity to a specific receptor site (neurotoxin receptor site 2) on the sodium channel, allowing for detailed investigation of the channel's properties and its interactions with various compounds. nih.govnih.govnih.gov

Binding assays using [3H]BTX-B are conducted on vesicular preparations or homogenates from tissues rich in sodium channels, such as the cerebral cortex. nih.govnih.gov The specific binding is saturable, and its characteristics can be determined through Scatchard analysis. epa.govnih.gov These analyses yield crucial quantitative data, including the equilibrium dissociation constant (Kd), which indicates the ligand's binding affinity, and the maximal binding capacity (Bmax), which reflects the density of binding sites in the sample. nih.gov

For instance, in studies using house fly head membranes, scorpion venom was found to increase the binding affinity of [3H]BTX-B, lowering the Kd value from 140 nM to 80 nM. nih.gov In rat brain synaptosomes, the presence of scorpion toxin resulted in a Kd of 82 nM and a Bmax of 2.1 pmol/mg of protein. epa.gov The binding of [3H]BTX-B is competitively inhibited by unlabeled batrachotoxin, its analogs, and other toxins that act at the same site, such as veratridine (B1662332) and aconitine. nih.govepa.gov This competitive antagonism is a cornerstone of quantitative analysis, allowing researchers to determine the potency of various other drugs that interact with the sodium channel. nih.govnih.gov

Table 1. Quantitative Binding Parameters of [3H]this compound in Different Research Samples. nih.govepa.govnih.gov

Development of Novel Assays for High-Throughput Screening of Analogues

The radioligand binding assay using [3H]this compound has been adapted into a rapid and effective method for screening the activity of other compounds. nih.govosti.govosti.gov Specifically, its utility in assessing the local anesthetic activity of a wide variety of drugs has been demonstrated. nih.gov The principle is that compounds with local anesthetic properties will competitively antagonize the binding of [3H]BTX-B to voltage-dependent sodium channels. nih.gov The potency of this antagonism provides a quantitative measure of their activity, offering an excellent correlation with known local anesthetic effects. nih.govosti.gov This provides a facile method for the high-throughput screening and investigation of new potential local anesthetics. nih.gov

Furthermore, research has focused on creating novel analogues of batrachotoxin itself to probe sodium channel function and develop new therapeutic agents. nih.gov For example, a family of inhibitors based on the C/D/E ring structures of batrachotoxin has been synthesized and assayed. nih.gov The evaluation of these novel analogues relies on electrophysiological assays, such as whole-cell voltage-clamp recording, to measure their effects on sodium currents and determine their inhibitory concentrations (IC50). nih.gov These functional assays, combined with binding studies, are crucial for the development and characterization of new molecular probes and potential drugs targeting the sodium channel.

Future Directions and Research Gaps in Batrachotoxinin a 20 Alpha Benzoate Studies

Advanced Structural Biology of Batrachotoxinin A 20-alpha-benzoate-VGSC Complexes (e.g., Cryo-EM, X-ray Crystallography)

Understanding the precise molecular interactions between this compound and VGSCs is fundamental to comprehending its mechanism of action. Recent advancements in structural biology, particularly cryogenic electron microscopy (cryo-EM), have provided unprecedented insights into these complexes.

A recent cryo-EM study identified two homologous but nonidentical receptor sites for a batrachotoxin (B49) analog at the interface between Domains I and IV, and between Domains III and IV of the cardiac sodium channel acs.org. The binding of two toxin molecules stabilizes the S6 segments that gate the pore in an open conformation acs.org.

Future research in this area should aim to:

Obtain higher-resolution structures: While recent cryo-EM studies have been groundbreaking, achieving even higher resolutions will provide a more detailed picture of the atomic interactions, including the role of individual amino acid residues in the binding pocket and the precise orientation of the toxin.

Structural analysis of complexes with different VGSC subtypes: Investigating the structural basis for the subtype selectivity of this compound and its analogs will be crucial. Cryo-EM and X-ray crystallography can be used to determine the structures of the toxin bound to various neuronal, muscular, and cardiac VGSC isoforms, revealing the molecular determinants of differential affinity and functional effects.

Time-resolved structural studies: Capturing the dynamic conformational changes of the VGSC as it binds to this compound would provide a deeper understanding of the allosteric modulation mechanism. Time-resolved cryo-EM and other advanced biophysical techniques could be employed to visualize these transitions.

Rational Design of Novel Molecular Probes and Tools for Ion Channel Research

The unique ability of this compound to lock VGSCs in an open state makes it an invaluable molecular probe. The total synthesis of batrachotoxin and its analogs has opened the door to the rational design of novel research tools with tailored properties stanford.edunih.gov.

The synthesis of various ester derivatives of batrachotoxinin A has demonstrated that modifications at the C20 position can lead to compounds with distinct functional effects on VGSC inactivation organic-chemistry.org. For instance, a C20-n-heptynoate ester of batrachotoxinin A was found to eliminate fast but not slow inactivation of the channel, distinguishing it from other known VGSC modulators organic-chemistry.org.

Future directions in this area include:

Development of subtype-selective probes: By leveraging the structural information from VGSC-toxin complexes, medicinal chemists can design and synthesize new analogs of this compound with enhanced selectivity for specific VGSC subtypes. This would allow for more precise dissection of the physiological and pathological roles of different sodium channel isoforms.

Creation of photoaffinity labels and fluorescent probes: The development of this compound derivatives containing photo-reactive groups or fluorescent tags would enable the precise identification of binding sites and the visualization of toxin-channel interactions in real-time within cellular and tissue contexts.

Design of molecules with tunable activity: The ability to create analogs that can fine-tune channel function, rather than simply locking it open, would be a significant advancement stanford.edu. This could lead to the development of "dimmer switch" molecules that allow for a more nuanced investigation of VGSC gating mechanisms.

Exploration of this compound Interactions with VGSC Subtypes and Isoforms

While this compound is known to act on a broad range of VGSCs, a detailed understanding of its interactions with the various subtypes and their splice variants is still lacking. The differential effects of modified batrachotoxins on different VGSC subtypes have been demonstrated, highlighting the importance of this area of research organic-chemistry.org.

Future research should focus on:

Systematic characterization of functional effects: A comprehensive electrophysiological analysis of the effects of this compound and its key analogs on all major VGSC subtypes (NaV1.1-NaV1.9) and their prominent splice isoforms is needed. This will provide a detailed functional map of the toxin's activity across the sodium channel family.

Identification of molecular determinants of subtype selectivity: Through site-directed mutagenesis and chimeric channel studies, researchers can pinpoint the specific amino acid residues and structural domains within the VGSCs that are responsible for the observed differences in affinity and modulation by this compound.

Investigation of allosteric modulation by other ligands: Studying how the binding and action of this compound are influenced by other VGSC-targeting toxins and drugs will provide a more complete picture of the allosteric regulation of these channels.

Methodological Advancements in Asymmetric Synthesis and Derivatization

The scarcity of batrachotoxins from natural sources has made their chemical synthesis a critical area of research pitt.edu. While the total synthesis of batrachotoxin has been achieved, the development of more efficient and versatile synthetic routes remains a key objective stanford.edunih.gov.

Recent advancements include a 24-step asymmetric synthesis of (-)-batrachotoxin, which is significantly shorter than previous routes stanford.edu. This synthesis also enabled the creation of the unnatural (+)-enantiomer, which surprisingly acts as a VGSC antagonist, binding to the same site as the natural toxin but with an opposite effect stanford.edu.

Future research in synthetic chemistry should focus on:

Q & A

Q. What experimental approaches are used to study Batrachotoxinin A 20-alpha-benzoate’s interaction with voltage-gated sodium channels?

this compound (BTX) is commonly used as a radioligand (e.g., [³H]-BTX) in competitive binding assays to probe sodium channel conformation and ligand interactions. Key methodologies include:

- Scatchard analysis : Quantifies receptor affinity and maximal binding capacity in synaptosomal preparations, distinguishing direct competition from allosteric modulation (e.g., carbamazepine’s indirect inhibition of BTX binding ).

- Saturation binding assays : Determine binding kinetics (Kd, Bmax) in the presence of modulators like pyrethroids or kava pyrones, which stereospecifically enhance BTX binding .

- Tissue-specific models : BTX binding varies across sodium channel isoforms (e.g., CNS vs. PNS), requiring comparative studies in isolated neurons or heterologous expression systems .

Q. How does this compound serve as a pharmacological tool in anticonvulsant research?

BTX stabilizes sodium channels in an open state, enabling researchers to screen anticonvulsants (e.g., carbamazepine, diphenylhydantoin) for their ability to inhibit BTX binding. Methodological steps include:

Q. What are the structural determinants of this compound’s binding to sodium channels?

Structural studies using BTX analogs and site-directed mutagenesis reveal:

- C20 benzoate group : Critical for high-affinity binding; esterification at this position modulates toxicity and channel activation .

- Receptor site 2 : BTX binds to a hydrophobic pocket near the channel’s inner pore, overlapping with local anesthetic binding regions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in BTX binding studies across sodium channel isoforms?

Discrepancies arise due to isoform-specific allosteric regulation (e.g., cardiac vs. neuronal channels). Strategies include:

Q. What synthetic strategies address the challenges of this compound’s complex structure?

BTX’s synthesis involves:

Q. How do natural products like kava pyrones modulate BTX binding, and what methodological insights does this provide?

Kavain and dihydrokavain enhance BTX binding via allosteric mechanisms. Experimental workflows include:

- Saturation experiments : Assess changes in BTX Kd/Bmax in the presence of kava derivatives to identify non-competitive modulation .

- Electrophysiological validation : Pair binding data with patch-clamp recordings to confirm channel activation synergism .

Q. What advanced models are used to study BTX’s effects on sodium channel gating kinetics?

- Single-channel recordings : Resolve BTX-induced prolonged open states and reduced inactivation in DRG neurons .

- Molecular dynamics simulations : Map BTX interactions with pore-lining residues (e.g., S6 helices) to predict mutagenesis targets .

Methodological Notes

- Radioligand Handling : [³H]-BTX requires storage in ethanol at -20°C to prevent radiolysis. Use glass-fiber filters for binding assays to minimize nonspecific retention .

- Data Interpretation : Distinguish direct inhibition (e.g., local anesthetics) from indirect allosteric effects (e.g., anticonvulsants) via kinetic analyses (kon/koff measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.